molecular formula C14H22N2O2 B8505082 6-Diethylamino-5-ethylnicotinic acid ethyl ester

6-Diethylamino-5-ethylnicotinic acid ethyl ester

Cat. No.: B8505082
M. Wt: 250.34 g/mol
InChI Key: VJXOIKRIBILEAW-UHFFFAOYSA-N
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Description

6-Diethylamino-5-ethylnicotinic acid ethyl ester is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is a derivative of nicotinic acid, which is known for its role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Diethylamino-5-ethylnicotinic acid ethyl ester typically involves the esterification of 6-Diethylamino-5-ethyl-nicotinic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Diethylamino-5-ethylnicotinic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 6-Diethylamino-5-ethyl-nicotinic acid.

    Reduction: Formation of 6-Diethylamino-5-ethyl-nicotinic alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Diethylamino-5-ethylnicotinic acid ethyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in modulating biological pathways involving nicotinic acid derivatives.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-Diethylamino-5-ethylnicotinic acid ethyl ester involves its interaction with molecular targets such as enzymes and receptors. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    Nicotinic acid: A precursor in the biosynthesis of NAD+.

    Methyl nicotinate: Used as a rubefacient for muscle and joint pain.

    Ethyl nicotinate: Similar ester derivative with different alkyl group.

Uniqueness

6-Diethylamino-5-ethylnicotinic acid ethyl ester is unique due to its specific structural modifications, which may confer distinct biological and chemical properties compared to other nicotinic acid derivatives. These modifications can influence its reactivity, solubility, and interaction with biological targets .

Properties

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

ethyl 6-(diethylamino)-5-ethylpyridine-3-carboxylate

InChI

InChI=1S/C14H22N2O2/c1-5-11-9-12(14(17)18-8-4)10-15-13(11)16(6-2)7-3/h9-10H,5-8H2,1-4H3

InChI Key

VJXOIKRIBILEAW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=CC(=C1)C(=O)OCC)N(CC)CC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-chloro-6-diethylamino-nicotinic acid ethyl ester (2.96 g, 11.5 mmol) in dioxane (50 mL), Pd(dppf) (470 mg, 0.576 mmol) is added under argon. To this mixture, diethyl zinc (8.53 g, 69.1 mmol, as a 1.1 M solution in toluene) is added dropwise. The mixture is stirred at 75° C. for 16 h before another portion of Pd(dppf) 94 mg, 0.115 mmol) and diethyl zinc (1.42 g, 11.5 mmol, as a 1.1 M solution in toluene) is added. Stirring is continued at 75° C. for 24 h. The reaction mixture is cooled to rt and carefully quenched with water. The mixture is filtered over celite and the filtrate is extracted twice with EA. The combined org. extracts are dried over MgSO4, filtered and concentrated. The crude product is purified by CC (heptane:EA 9:1) to give 6-diethylamino-5-ethyl-nicotinic acid ethyl ester (2.40 g) as a colourless oil; LC-MS: tR=0.78 min, [M+1]+=251.19; 1H NMR (CDCl3): δ 1.15 (t, J=7.0 Hz, 6H), 1.27 (t, J=7.3 Hz, 3H), 1.40 (t, J=7.3 Hz, 3H), 2.65 (q, J=7.5 Hz, 2H), 3.36 (q, J=7.0 Hz, 4H), 4.37 (q, J=7.0 Hz, 2H), 7.99 (d, J=2.3 Hz, 1H), 8.76 (d, J=2.3 Hz, 1H).
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2.96 g
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reactant
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470 mg
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50 mL
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